chemical structure of methyl 3-(quinolin-3-yl)acrylate
chemical structure of methyl 3-(quinolin-3-yl)acrylate
This guide details the chemical structure, synthesis, and applications of methyl 3-(quinolin-3-yl)acrylate, a significant intermediate in medicinal chemistry.
Executive Summary
Methyl 3-(quinolin-3-yl)acrylate (CAS: 66417-78-5 ) is a heteroaromatic ester belonging to the class of quinoline derivatives. It serves as a critical Michael acceptor and a synthetic intermediate for the development of bioactive compounds, including antibacterial and anticancer agents. This guide provides a comprehensive analysis of its structural properties, validated synthetic pathways (specifically the Heck reaction), and its utility in heterocyclic construction.
Structural Characterization
Chemical Identity
| Property | Detail |
| IUPAC Name | Methyl (2E)-3-(quinolin-3-yl)prop-2-enoate |
| Common Name | Methyl 3-(3-quinolyl)acrylate |
| CAS Number | 66417-78-5 |
| Molecular Formula | C₁₃H₁₁NO₂ |
| Molecular Weight | 213.23 g/mol |
| SMILES | COC(=O)/C=C/c1cc2ccccc2nc1 |
Structural Features & Stereochemistry
The molecule consists of a bicyclic quinoline scaffold substituted at the C3 position with a methyl acrylate side chain.
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Conjugation: The acrylate double bond is conjugated with the aromatic quinoline system, extending the
-electron delocalization. This conjugation makes the -carbon highly electrophilic, facilitating Michael additions. -
Stereoisomerism: The synthesis typically yields the thermodynamically stable (E)-isomer (trans), characterized by a large coupling constant (
Hz) between the vinylic protons in H NMR.
Physicochemical Properties
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Physical State: Pale yellow to yellow solid.
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Solubility: Soluble in organic solvents (DCM, DMSO, DMF, Ethyl Acetate); insoluble in water.
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Lipophilicity (LogP): Predicted
, indicating moderate membrane permeability suitable for drug-like scaffolds.
Synthetic Pathways
The most robust method for synthesizing methyl 3-(quinolin-3-yl)acrylate is the Palladium-Catalyzed Mizoroki-Heck Reaction . This pathway offers high stereoselectivity for the (E)-isomer and tolerates various functional groups.
Mechanism: The Heck Catalytic Cycle
The reaction involves the coupling of 3-bromoquinoline (or 3-iodoquinoline) with methyl acrylate in the presence of a palladium catalyst and a base.
Reaction Scheme:
Mechanism Visualization:
Caption: Catalytic cycle for the Heck coupling of 3-bromoquinoline and methyl acrylate.
Experimental Protocols
Synthesis via Heck Coupling
Objective: Synthesis of methyl (E)-3-(quinolin-3-yl)acrylate on a 5 mmol scale.
Reagents:
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3-Bromoquinoline (1.04 g, 5 mmol)
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Methyl acrylate (0.65 g, 7.5 mmol, 1.5 equiv)
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Palladium(II) acetate (Pd(OAc)₂, 22 mg, 2 mol%)
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Triphenylphosphine (PPh₃, 52 mg, 4 mol%)
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Triethylamine (Et₃N, 1.01 g, 10 mmol, 2 equiv)
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Solvent: DMF or NMP (10 mL)
Procedure:
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Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-bromoquinoline in DMF (10 mL).
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Catalyst Addition: Add Pd(OAc)₂ and PPh₃.[1] Stir for 5 minutes under nitrogen atmosphere to generate the active Pd(0) species in situ.
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Reactant Addition: Add triethylamine followed by methyl acrylate via syringe.
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Heating: Heat the mixture to 100–120 °C for 12–24 hours. Monitor progress by TLC (Hexane:EtOAc 7:3).
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Workup: Cool to room temperature. Dilute with water (50 mL) and extract with ethyl acetate (3 × 30 mL).
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Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by column chromatography (Silica gel, Hexane/EtOAc gradient) to afford the product as a yellow solid.
Analytical Validation
| Technique | Expected Signal Characteristics |
| ¹H NMR (400 MHz, CDCl₃) | |
| ¹³C NMR (100 MHz, CDCl₃) | Carbonyl (167 ppm), Quinoline C2/C4 (148-150 ppm), Alkene carbons (142, 119 ppm), OMe (52 ppm). |
| Mass Spectrometry (ESI) | [M+H]⁺ peak at m/z 214. |
Applications in Drug Discovery
Methyl 3-(quinolin-3-yl)acrylate is a versatile scaffold in medicinal chemistry.
Michael Acceptor Reactivity
The
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Pyrazolines: Reaction with hydrazine derivatives yields quinolinyl-pyrazolines, known for anti-inflammatory and antidepressant activity.
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Isoxazolines: Reaction with hydroxylamine yields isoxazoline derivatives.
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Thiol Adducts: Covalent modification of cysteine residues in proteins (targeted covalent inhibitors).
Pharmacophore Mapping
The quinoline ring provides
SAR Workflow Visualization:
Caption: Structure-Activity Relationship (SAR) map for quinoline acrylate derivatives.
References
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Synthesis via Heck Reaction
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Quinoline Biological Activity
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Marella, A., et al. "Quinoline: A Promising Scaffold in Medicinal Chemistry." Saudi Pharmaceutical Journal, vol. 21, no. 1, 2013.
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General Heck Reaction Protocols
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Beletskaya, I. P., & Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, vol. 100, no. 8, 2000.
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CAS Registry Data
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Chemical Abstracts Service. CAS RN: 66417-78-5.[4]
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